

Application Notes and Protocols: Transwell Invasion Assay Using Sotetsuflavone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for utilizing a Transwell invasion assay to evaluate the anti-invasive properties of **sotetsuflavone**, a natural biflavonoid, on non-small cell lung cancer (NSCLC) A549 cells. **Sotetsuflavone** has been shown to inhibit cancer cell invasion by modulating key signaling pathways, including PI3K/Akt/mTOR and TNF-α/NF-κB, and by reversing the epithelial-mesenchymal transition (EMT).[1] This protocol outlines the necessary materials, step-by-step procedures, and data analysis techniques. Additionally, quantitative data from published studies are summarized, and diagrams illustrating the experimental workflow and the underlying molecular mechanisms are provided.

Introduction

Cancer cell invasion is a critical step in tumor metastasis, the primary cause of cancer-related mortality. The Transwell invasion assay, also known as the Boyden chamber assay, is a widely used in vitro method to quantify the invasive potential of cancer cells. This assay utilizes a two-chamber system separated by a microporous membrane coated with a basement membrane matrix, such as Matrigel. Invasive cells degrade and migrate through this matrix towards a chemoattractant in the lower chamber.

Sotetsuflavone, a compound isolated from Cycas revoluta, has demonstrated significant anticancer properties, including the inhibition of cell proliferation and invasion in NSCLC.[2][3] Its



mechanism of action involves the suppression of signaling pathways crucial for cell survival, proliferation, and motility, making it a promising candidate for anti-cancer drug development. This application note serves as a comprehensive guide for researchers investigating the anti-invasive effects of **sotetsuflayone**.

Data Presentation

Table 1: Effect of Sotetsuflavone on A549 Cell Viability

Concentration (μM)	Incubation Time (h)	Cell Viability (% of Control)	IC50 (µM)	Reference
0, 5, 10, 20, 40, 80, 100, 120, 160, 200	24	Dose-dependent decrease	71.46 ± 2.87	[4]

Table 2: Qualitative and Quantitative Effects of Sotetsuflavone on A549 Cell Invasion and Protein

Expression

Treatment	Concentration (μM)	Effect on Invasion	Key Protein Expression Changes (Western Blot)	Reference
Sotetsuflavone	Not specified	Inhibition of invasion	PI3K/Akt/mTOR Pathway: ↓ p- PI3K, ↓ p-Akt, ↓ p-mTOR	[5]
Sotetsuflavone	0, 64, 128	Dose-dependent inhibition of invasion (qualitative)	EMT Markers: ↑ E-cadherin, ↓ N- cadherin, ↓ Vimentin, ↓ Snail	
Sotetsuflavone	Not specified	Inhibition of invasion	TNF-α/NF-κB Pathway: ↓ TNF- α, ↓ NF-κB	-



Note: Specific quantitative data on the percentage of invasion inhibition was not available in the reviewed literature. The inhibitory effect was consistently observed through microscopic imaging.

Experimental Protocols Transwell Invasion Assay Protocol

This protocol is specifically tailored for assessing the effect of **sotetsuflavone** on the invasive capacity of A549 non-small cell lung cancer cells.

Materials:

- A549 cells
- **Sotetsuflavone** (dissolved in DMSO, with final DMSO concentration ≤ 0.1%)
- DMEM (Dulbecco's Modified Eagle Medium)
- FBS (Fetal Bovine Serum)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- PBS (Phosphate-Buffered Saline)
- 24-well Transwell inserts (8 μm pore size)
- Matrigel Basement Membrane Matrix
- Serum-free DMEM
- Cotton swabs
- Methanol (for fixation)
- Crystal Violet staining solution (0.5% in 25% methanol)



· Inverted microscope with a camera

Procedure:

- Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Matrigel Coating:
 - Thaw Matrigel on ice overnight.
 - Dilute Matrigel with cold, serum-free DMEM to the desired concentration (typically 1 mg/mL).
 - \circ Add 50-100 μL of the diluted Matrigel solution to the upper chamber of the Transwell inserts.
 - Incubate the inserts at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
- · Cell Preparation:
 - Grow A549 cells to 80-90% confluency.
 - Starve the cells in serum-free DMEM for 24 hours prior to the assay.
 - Harvest the cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free DMEM.
 - Perform a cell count and adjust the cell suspension to a final concentration of 1 x 10⁵ cells/mL.

Assay Setup:

- \circ Add 600 μL of DMEM containing 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.
- $\circ~$ In the upper chamber of the Matrigel-coated inserts, add 200 μL of the cell suspension (2 x 10^4 cells).

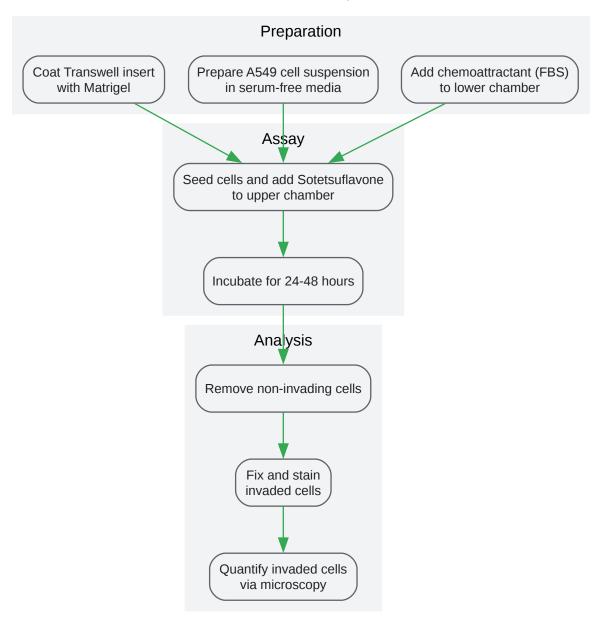


- Add **sotetsuflavone** at various concentrations (e.g., 0, 10, 20, 40 μM) to the upper chamber. Include a vehicle control (DMSO).
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
- Staining and Visualization:
 - After incubation, carefully remove the inserts from the wells.
 - Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
 - Fix the invaded cells on the lower surface of the membrane by immersing the inserts in methanol for 10-15 minutes.
 - Allow the inserts to air dry.
 - Stain the invaded cells with 0.5% Crystal Violet solution for 20 minutes.
 - Gently wash the inserts with PBS to remove excess stain.
- · Quantification:
 - Visualize the stained cells under an inverted microscope.
 - Capture images from at least five random fields for each insert.
 - Count the number of invaded cells per field. The results can be expressed as the average number of invaded cells per field or as a percentage of the control.

Mandatory Visualization



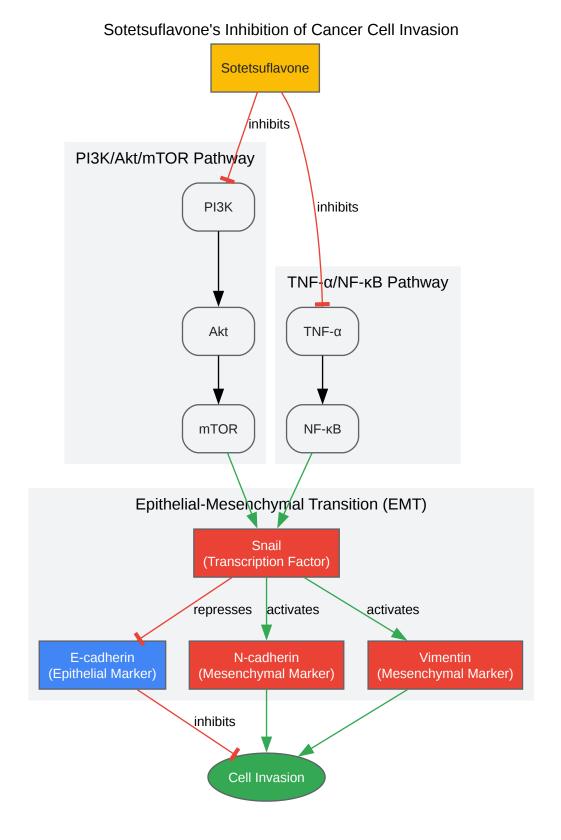
Transwell Invasion Assay Workflow



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Caption: Experimental workflow for the Transwell invasion assay with **sotetsuflavone**.





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Caption: **Sotetsuflavone** inhibits invasion via PI3K/Akt/mTOR and TNF- α /NF- κ B pathways.



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